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Introduction

SHAAGtide is a peptide derived from the stepwise cleavage of CCL23[3, a chemokine product
of the alternatively spliced CCL23 gene, by proteases associated with inflammation.[1] It has
been identified as a potent signaling and chemoattractant molecule in vitro and has
demonstrated in vivo activity by recruiting leukocytes, including neutrophils.[1] Notably,
SHAAGtide is a functional ligand for the formyl peptide receptor-like 1 (FPRL1), while being
inactive for the CCR1 receptor.[1] Given its role in inflammatory processes, accurate and robust
quantification of SHAAGtide in biological matrices is critical for pharmacokinetic (PK) studies,
biomarker discovery, and preclinical and clinical development of therapeutics targeting this
pathway.

These application notes provide detailed protocols for two common bioanalytical methods for
the quantification of SHAAGtide: Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

I. Quantification of SHAAGtide by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
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LC-MS/MS offers high selectivity and sensitivity for the quantification of peptides in complex
biological matrices.[2][3] This method is particularly advantageous during drug discovery and
development due to its ability to distinguish between structurally similar molecules and its broad

linear dynamic range.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)
o Objective: To extract SHAAGtide from plasma and remove interfering substances.
o Materials:
o Human plasma (or other relevant biological matrix)
o SHAAGtide reference standard
o Stable Isotope Labeled (SIL) SHAAGtide internal standard (IS)
o Methanol (MeOH)
o Acetonitrile (ACN)
o Formic Acid (FA)
o Water (LC-MS grade)
o Mixed-mode cation exchange SPE cartridges
o 96-well collection plates
e Procedure:
o Thaw plasma samples, SHAAGtide reference standards, and SIL-SHAAGtide IS on ice.

o Prepare calibration standards and quality control (QC) samples by spiking the SHAAGtide
reference standard into the biological matrix.
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o To 100 pL of plasma sample, calibration standard, or QC, add 10 pL of SIL-SHAAGtide IS
working solution.

o Add 200 pL of 4% phosphoric acid in water and vortex to mix. This step helps to
precipitate larger proteins.

o Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
o Condition the SPE plate wells with 200 pL of MeOH followed by 200 uL of water.

o Load the supernatant from the centrifuged samples onto the conditioned SPE plate.
o Wash the SPE wells with 200 pL of 0.1% FA in water, followed by 200 pL of MeOH.

o Elute the SHAAGtide and SIL-SHAAGtide IS from the SPE plate with 2 x 50 pL of 5%
ammonium hydroxide in ACN into a 96-well collection plate.

o Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
o Reconstitute the dried samples in 100 pL of 0.1% FA in water:ACN (95:5, v/v).
. LC-MS/MS Analysis
Instrumentation:
o UHPLC system
o Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

Chromatographic Conditions:

[¢]

Column: C18 peptide column (e.g., 2.1 x 50 mm, 1.7 pum)

Mobile Phase A: 0.1% FA in water

[e]

Mobile Phase B: 0.1% FA in ACN

o

[¢]

Flow Rate: 0.4 mL/min
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o Injection Volume: 10 pL

o Gradient:
Time (min) %B
0.0 5
0.5 5
3.0 40
3.1 95
4.0 95
4.1 5

[5.0]5]

e Mass Spectrometric Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+)

o Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the
SHAAGtide reference standard and SIL-SHAAGtide IS. Precursor ions will likely be
multiply charged species. Product ions should be selected for their specificity and intensity.

» Hypothetical SHAAGtide MRM Transition: Precursor [M+3H]J3* — Product yn*
» Hypothetical SIL-SHAAGtide MRM Transition: Precursor [M+3H]3* — Product yn*

o Source Parameters: Optimize source temperature, gas flows, and collision energies for

maximal signal intensity.

Data Presentation
Table 1: Hypothetical LC-MS/MS Method Performance for SHAAGtide Quantification
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Parameter Result

Linear Range 0.1 - 100 ng/mL

Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Intra-day Precision (%CV) < 15%

Inter-day Precision (%CV) <15%

Accuracy (% Bias) Within £15% of nominal
Recovery > 85%

Matrix Effect Minimal

Experimental Workflow Diagram
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Caption: Workflow for SHAAGtide quantification by LC-MS/MS.
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Il. Quantification of SHAAGtide by Enzyme-Linked
Immunosorbent Assay (ELISA)

A sandwich ELISA is a highly sensitive and specific immunoassay format suitable for the
guantification of peptides like SHAAGtide in biological fluids. The development of a robust
ELISA requires carefully selected and validated antibody pairs.

Experimental Protocol

1. Reagent Preparation

o Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2COs and 2.93
g of NaHCOs in 1 L of deionized water.

o Wash Buffer (PBST): 0.05% Tween 20 in Phosphate Buffered Saline (PBS).

o Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

e Assay Diluent: 0.5% BSA in PBST.

o Capture Antibody: Anti-SHAAGtide monoclonal antibody (to be developed and validated).

o Detection Antibody: Biotinylated anti-SHAAGtide monoclonal antibody (recognizing a
different epitope than the capture antibody).

» Standard: SHAAGtide reference standard.

o Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (SAv-HRP).
e Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

e Stop Solution: 2N H2SOa.

2. ELISA Procedure

o Coating: Dilute the capture antibody to 2 pug/mL in coating buffer. Add 100 pL to each well of
a 96-well microplate. Incubate overnight at 4°C.
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» Washing: Aspirate the coating solution and wash the plate three times with 300 pL/well of
wash buffer.

» Blocking: Add 200 pL/well of blocking buffer. Incubate for 2 hours at room temperature.
e Washing: Repeat the wash step as in step 2.

o Standard and Sample Incubation: Prepare a serial dilution of the SHAAGtide standard in
assay diluent (e.g., from 10 ng/mL to 0.1 ng/mL). Add 100 uL of standards, controls, and
samples to the appropriate wells. Incubate for 2 hours at room temperature.

e Washing: Repeat the wash step as in step 2.

o Detection Antibody Incubation: Dilute the biotinylated detection antibody to 1 pg/mL in assay
diluent. Add 100 pL to each well. Incubate for 1 hour at room temperature.

e Washing: Repeat the wash step as in step 2.

» Enzyme Conjugate Incubation: Dilute the SAv-HRP conjugate according to the
manufacturer's instructions in assay diluent. Add 100 uL to each well. Incubate for 30
minutes at room temperature in the dark.

e Washing: Repeat the wash step as in step 2.

e Substrate Incubation: Add 100 pL of TMB substrate to each well. Incubate for 15-30 minutes
at room temperature in the dark, or until a color change is observed.

o Stop Reaction: Add 50 pL of stop solution to each well.

» Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 2: Hypothetical ELISA Method Performance for SHAAGtide Quantification
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Parameter Result

Assay Range 0.1- 10 ng/mL

Lower Limit of Detection (LOD) 0.05 ng/mL

Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Intra-assay Precision (%CV) <10%

Inter-assay Precision (%CV) <15%

Spike Recovery 85-115%

Specificity No significant cross-reactivity with CCL23[3

Experimental Workflow Diagram
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Caption: Workflow for SHAAGtide quantification by Sandwich ELISA.
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lll. SHAAGtide Signaling Pathway

SHAAGtide exerts its biological effects through the formyl peptide receptor-like 1 (FPRL1), a G
protein-coupled receptor (GPCR). The binding of SHAAGtide to FPRL1 initiates a signaling
cascade that leads to various cellular responses, including chemotaxis.

FPRL1 Signaling Pathway Diagram

Click to download full resolution via product page

Caption: Simplified SHAAGtide signaling pathway via the FPRL1 receptor.

Pathway Description:

Ligand Binding: SHAAGtide binds to the extracellular domain of the FPRL1 receptor.

G Protein Activation: This binding induces a conformational change in the receptor, leading
to the activation of an associated heterotrimeric G protein (Gaify). The Gai subunit
exchanges GDP for GTP and dissociates from the Gy dimer.

o Downstream Effectors: The activated G protein subunits modulate the activity of downstream
effector enzymes. For instance, GPy can activate Phospholipase C (PLC).

e Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG).
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e Cellular Response: IP3 triggers the release of calcium (Ca?*) from the endoplasmic
reticulum, while DAG activates Protein Kinase C (PKC). The increase in intracellular calcium
and PKC activation leads to the reorganization of the actin cytoskeleton, resulting in cell
migration and chemotaxis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15570485?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7114614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7114614/
https://www.q2labsolutions.com/hubfs/9413435/Documents/fact%20sheets/Quantitative%20Assays%20for%20Peptides%20using%20LC-MS.pdf
https://www.agilent.com/cs/library/applications/application-peptide-quantitation-plasma-6495-lc-tq-5994-2285en-agilent.pdf
https://www.benchchem.com/product/b15570485#analytical-methods-for-shaagtide-quantification
https://www.benchchem.com/product/b15570485#analytical-methods-for-shaagtide-quantification
https://www.benchchem.com/product/b15570485#analytical-methods-for-shaagtide-quantification
https://www.benchchem.com/product/b15570485#analytical-methods-for-shaagtide-quantification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15570485?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

